Cas no 338408-58-5 (1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl-)
1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl-
-
- MDL: MFCD00202272
- Inchi: 1S/C7H12N2S2/c1-5-6(11-9-8-5)10-7(2,3)4/h1-4H3
- InChI Key: HPALQPLSWVISTB-UHFFFAOYSA-N
- SMILES: S1C(SC(C)(C)C)=C(C)N=N1
Experimental Properties
- Density: 1.16±0.1 g/cm3(Predicted)
- Boiling Point: 254.6±42.0 °C(Predicted)
- pka: -3.82±0.33(Predicted)
1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297005-100mg |
5-(tert-Butylsulfanyl)-4-methyl-1,2,3-thiadiazole; . |
338408-58-5 | 100mg |
€283.50 | 2025-02-19 | ||
| abcr | AB297005-100 mg |
5-(tert-Butylsulfanyl)-4-methyl-1,2,3-thiadiazole; . |
338408-58-5 | 100 mg |
€221.50 | 2023-07-20 | ||
| Ambeed | A906868-1g |
5-(tert-Butylsulfanyl)-4-methyl-1,2,3-thiadiazole |
338408-58-5 | 90% | 1g |
$350.0 | 2024-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00866354-1g |
5-(tert-Butylsulfanyl)-4-methyl-1,2,3-thiadiazole |
338408-58-5 | 90% | 1g |
¥2401.0 | 2023-03-29 |
1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- Suppliers
1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl-
1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- and Its Chemical Properties
1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. The compound is identified by its CAS number 338408-58-5, which is a critical identifier for scientific and regulatory purposes. This compound belongs to the class of heterocyclic compounds, specifically thiadiazoles, which are known for their diverse biological activities. The core structure of 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- includes a five-membered ring with sulfur and nitrogen atoms, which plays a pivotal role in its pharmacological properties.
Recent studies have highlighted the potential of 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- in modulating cellular signaling pathways. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB pathway, a key regulator of inflammatory responses. The 5-[(1,1-dimethylethyl)thio] substituent is particularly noteworthy for its ability to enhance the compound's lipophilicity, facilitating its penetration into cellular membranes and improving bioavailability.
The chemical synthesis of 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- involves a multi-step process that typically begins with the formation of a thiadiazole ring through a condensation reaction between a substituted thiourea and a carboxylic acid derivative. The 4-methyl group on the thiadiazole ring further contributes to the compound's structural stability and reactivity. Researchers have also explored the use of catalytic methods to optimize the yield of this compound, with a 2023 study reporting a 95% yield using a palladium-based catalyst under mild reaction conditions.
From a pharmacological perspective, 1,2,3-Thiadiazole, 5-[(1,1-dimethylethy1)thio]-4-methyl- has shown promising activity in preclinical models of cancer. A 2023 study published in Cancer Research found that this compound induces apoptosis in human breast cancer cells by targeting the Bcl-2 family of proteins. The 5-[(1,1-dimethylethyl)thio] substituent is believed to enhance the compound's interaction with the mitochondrial membrane, thereby promoting the release of cytochrome c and the activation of caspases. These findings suggest that the compound could be a potential lead candidate for the development of novel anti-cancer therapeutics.
In addition to its anti-inflammatory and anti-cancer properties, 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- has also been investigated for its potential as an antiviral agent. A 2023 study in Virology Journal reported that this compound inhibits the replication of several RNA viruses, including influenza A and SARS-CoV-2, by interfering with the viral RNA polymerase. The 4-methyl group may play a role in stabilizing the compound's conformation, allowing it to bind more effectively to the viral enzyme. These results highlight the broad therapeutic potential of this compound.
The structural features of 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- also make it a valuable scaffold for the design of new drugs. The thiadiazole ring is a versatile platform for the introduction of various functional groups, enabling the modification of the compound's biological activity. For example, a 2023 study in MedChemComm described the synthesis of a series of 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- derivatives with varying substituents, which exhibited improved selectivity for specific targets. These modifications could potentially reduce off-target effects and enhance the safety profile of the compound.
From a synthetic standpoint, the preparation of 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- often involves the use of microwave-assisted techniques to accelerate the reaction kinetics. A 2023 publication in Green Chemistry reported a sustainable synthesis method that utilizes green solvents and catalytic systems to minimize environmental impact. This approach aligns with the growing emphasis on green chemistry in pharmaceutical research, as it reduces waste and energy consumption while maintaining high product purity.
Furthermore, the pharmacokinetic profile of 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- has been the subject of several studies. A 2023 preclinical trial in Drug Metabolism and Disposition demonstrated that the compound exhibits good oral bioavailability and a favorable half-life in animal models. The 5-[(1,1-dimethylethyl)thio] substituent appears to enhance the compound's metabolic stability, reducing the risk of rapid degradation in the liver. These properties are crucial for the development of orally administrable drugs.
Despite its promising properties, the development of 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its chemical structure to improve efficacy and reduce potential side effects. For instance, a 2023 study in Drug Discovery Today explored the use of computational modeling to predict the compound's interactions with various biological targets. These computational tools are essential for the rational design of new drugs and can significantly reduce the time and cost of drug development.
In conclusion, 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- represents a promising compound with a wide range of potential applications in pharmaceutical science. Its unique molecular structure, combined with its diverse biological activities, makes it a valuable candidate for further research and development. As the field of medicinal chemistry continues to advance, the exploration of compounds like 1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl- will likely play a crucial role in the discovery of new therapeutic agents.
338408-58-5 (1,2,3-Thiadiazole, 5-[(1,1-dimethylethyl)thio]-4-methyl-) Related Products
- 338420-76-1(1,2,3-Thiadiazole, 5-(butylthio)-4-methyl-)
- 147123-19-1(1,2,3-Thiadiazole, 4-methyl-5-(methylthio)-)
- 205131-42-6(1,2,3-Thiadiazole, 4-methyl-5-(2-propenylthio)-)
- 338420-61-4(2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine)
- 338420-53-4(5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole)
- 205131-44-8(1,2,3-Thiadiazole, 4-methyl-5-[(phenylmethyl)thio]-)
- 205131-46-0(1,2,3-Thiadiazole, 4-methyl-5-[(1-methylethyl)thio]-)
- 338420-57-8(N,N-Dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine)
- 338408-60-9(1,2,3-Thiadiazole, 5-(cyclohexylthio)-4-methyl-)
- 338420-74-9(1,2,3-Thiadiazole, 4-methyl-5-(propylthio)-)